molecular formula C8H14ClNO2 B6276830 2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride CAS No. 2763758-57-0

2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride

Cat. No. B6276830
CAS RN: 2763758-57-0
M. Wt: 191.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride, also known as AZA-HCl, is an organic compound with a wide range of potential applications in scientific research. It is a white crystalline solid with a molecular weight of 257.7 g/mol and a melting point of 224-225°C. AZA-HCl is a cyclic amine derivative and is an important intermediate for the synthesis of many other compounds. It is soluble in water, methanol, and ethanol, and can be used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug target.

Scientific Research Applications

2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug target. It has also been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents. This compound has been used to study the structure and function of proteins, and has been used as a probe for the study of enzyme kinetics and enzyme-ligand interactions. In addition, it has been used to study the pharmacology of drugs and to study the mechanism of action of drugs.

Mechanism of Action

The exact mechanism of action of 2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in inflammation and pain. By inhibiting the enzyme, this compound can reduce the production of prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. In addition, it has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Furthermore, it has been shown to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride in lab experiments is its high solubility in water, methanol, and ethanol. This makes it easy to use and handle in a variety of experiments. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound in lab experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is a highly reactive compound and can react with other compounds, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for research involving 2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride. These include further investigation into its mechanism of action, its potential therapeutic uses, and its potential applications in drug discovery and development. Additionally, further research into its use as a reagent in organic synthesis, its use as a catalyst in biochemical reactions, and its use as a drug target could yield valuable insights. Finally, further research into its potential toxicity and side effects could help to ensure its safe use in the future.

Synthesis Methods

2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride can be synthesized through several different methods. The most common method is a reaction between 2-azabicyclo[3.1.1]hept-4-ene and hydrochloric acid in an aqueous medium, which produces the desired product in high yield. Other methods include a reaction between 2-azabicyclo[3.1.1]hept-4-ene and paraformaldehyde, a reaction between 2-azabicyclo[3.1.1]hept-4-ene and dimethylformamide, and a reaction between 2-azabicyclo[3.1.1]hept-4-ene and ethyl acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride involves the reaction of 2-azabicyclo[3.1.1]heptane with chloroacetic acid followed by hydrolysis to obtain the final product.", "Starting Materials": [ "2-azabicyclo[3.1.1]heptane", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-azabicyclo[3.1.1]heptane in chloroacetic acid and heat the mixture at 80-90°C for 24 hours.", "Step 2: Cool the reaction mixture and add sodium hydroxide solution to adjust the pH to 8-9.", "Step 3: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 4: Acidify the aqueous layer with hydrochloric acid to obtain the final product as a white solid." ] }

CAS RN

2763758-57-0

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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